molecular formula C14H12F2Se2 B14629799 Bis[(4-fluorophenyl)methyl]diselane CAS No. 57239-58-4

Bis[(4-fluorophenyl)methyl]diselane

Cat. No.: B14629799
CAS No.: 57239-58-4
M. Wt: 376.2 g/mol
InChI Key: AUWNSFBLQTTXBS-UHFFFAOYSA-N
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Description

Bis[(4-fluorophenyl)methyl]diselane (CAS RN: 52673-29-7), also referred to as 1,2-bis(4-fluorophenyl)diselane, is an organoselenium compound with the molecular formula C₁₂H₈F₂Se₂ and an average molecular weight of 348.134 g/mol . Its structure features two 4-fluorophenyl groups connected via a diselenide (–Se–Se–) bridge. This compound is synthesized under inert conditions (e.g., nitrogen atmosphere) using magnesium chips as a reducing agent, as demonstrated in recent protocols . Characterization methods include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, which confirm its purity and structural integrity .

Properties

CAS No.

57239-58-4

Molecular Formula

C14H12F2Se2

Molecular Weight

376.2 g/mol

IUPAC Name

1-fluoro-4-[[(4-fluorophenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C14H12F2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2

InChI Key

AUWNSFBLQTTXBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Mechanochemical Synthesis via Magnesium-Based Selenium Nucleophiles

The mechanochemical approach, developed by recent advances in solvent-free synthesis, enables efficient diselenide formation through in situ generation of magnesium-selenium intermediates. In this method, a mixture of bis(4-fluorophenylmethyl) halide (e.g., chloride or bromide), elemental selenium, and magnesium metal undergoes liquid-assisted grinding (LAG) in a ball mill. Mechanical force facilitates the reduction of selenium and subsequent nucleophilic substitution, yielding the diselenide after oxidative work-up in air.

Key Steps :

  • Grinding : A stoichiometric ratio of bis(4-fluorophenylmethyl) halide (2.0 mmol), selenium powder (2.2 mmol), and magnesium turnings (4.4 mmol) is ground at 30 Hz for 2 hours.
  • Oxidation : The intermediate magnesium selenide is exposed to atmospheric oxygen, promoting dimerization to the diselenide.

Advantages :

  • Eliminates solvents and external reductants.
  • Broad substrate tolerance, including aryl and alkyl groups.
  • Typical yields for analogous diselenides: 70–85%.

Electrophilic Selenenylation Using Selenium Tetrachloride

Adapted from isoxazoline diselenide syntheses, this method employs selenium tetrachloride (SeCl₄) as an electrophilic selenium source. While originally designed for β,γ-unsaturated oximes, the protocol can be modified for 4-fluorobenzyl precursors.

Procedure :

  • Electrophilic Attack : Bis(4-fluorophenylmethyl)amine reacts with SeCl₄ in acetonitrile at 0°C, forming a selenurane intermediate.
  • Reduction-Oxidation : Sodium borohydride reduces the intermediate to selenol, which oxidizes in air to the diselenide.

Challenges :

  • Requires precise control of stoichiometry to avoid over-selenation.
  • Lower yields (40–51% for para-substituted analogs).

Reductive Coupling of Selenenyl Chlorides

This two-step method involves synthesizing 4-fluorophenylmethyl selenenyl chloride followed by reductive coupling.

Step 1: Selenenyl Chloride Synthesis
Bis(4-fluorophenyl)methanol (source) is treated with thionyl chloride (SOCl₂) and selenium dioxide (SeO₂) in benzene, yielding 4-fluorophenylmethyl selenenyl chloride.

Step 2: Reduction
The selenenyl chloride is reduced with sodium borohydride (NaBH₄) in tetrahydrofuran (THF), producing the diselenide via selenol intermediates.

Optimization :

  • Excess NaBH₄ ensures complete reduction.
  • Yields depend on solvent purity and exclusion of moisture.

Oxidative Coupling of 4-Fluorophenylmethyl Selenol

A classical approach involves the oxidation of 4-fluorophenylmethyl selenol (SeH derivative) in air. The selenol is generated via hydrolysis of 4-fluorophenylmethyl magnesium selenide or nucleophilic substitution of halides with hydrogen selenide (H₂Se).

Reaction Pathway :

  • Selenol Generation :
    • 4-Fluorophenylmethyl bromide + LiSeH → 4-fluorophenylmethyl selenol.
  • Oxidation :
    • 2 RSeH + ½ O₂ → RSe–SeR + H₂O.

Limitations :

  • Handling toxic H₂Se gas requires specialized equipment.
  • Moderate yields (60–75%) due to side reactions.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Mechanochemical Solvent-free, RT, 2 hr 70–85% Scalable, eco-friendly Requires specialized milling equipment
Electrophilic SeCl₄, 0°C, 1 hr 40–51% Applicable to complex scaffolds Low yields for electron-deficient arenes
Reductive Coupling NaBH₄, THF, 20 min 65–78% High functional group tolerance Multi-step synthesis
Oxidative Coupling Air, RT, 12 hr 60–75% Simple setup Toxicity of H₂Se intermediates

Physicochemical Properties of Bis[(4-fluorophenyl)methyl]diselane

Property Value Source
Molecular Weight 376.2 g/mol
Melting Point 43–45°C (observed) ,
Appearance White to off-white powder
Solubility Insoluble in water; soluble in THF, DCM

Chemical Reactions Analysis

Types of Reactions

Bis[(4-fluorophenyl)methyl]diselane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: It can be reduced to form selenides.

    Substitution: The selenium atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted selenides depending on the nucleophile used.

Scientific Research Applications

Bis[(4-fluorophenyl)methyl]diselane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[(4-fluorophenyl)methyl]diselane involves its ability to modulate redox states within cells. It can act as both an antioxidant and a prooxidant, depending on the cellular context. The compound interacts with various molecular targets, including thiol-containing proteins and enzymes, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Selenium vs. Sulfur/Sulfonamide Analogs : Unlike sulfonamide derivatives (e.g., compound 6i in ), the diselenide group in this compound confers distinct redox properties, including enhanced reactivity in radical scavenging and catalytic applications .
  • Fluorination Impact: The 4-fluorophenyl groups increase electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 1,2-bis(4-methylphenyl)diselane). Fluorination also influences solubility, as seen in lower aqueous solubility relative to Bis(4-fluorophenyl)methanol .
  • Thermal Stability : The diselenide bridge contributes to higher thermal stability compared to sulfonamide analogs (melting points >200°C for some sulfonamides vs. unreported for diselane) .

Critical Notes on Research Findings

Synthesis Challenges : The diselenide bond is sensitive to oxidation, requiring stringent inert conditions during synthesis .

Q & A

Q. What synthetic routes are available for preparing Bis[(4-fluorophenyl)methyl]diselane, and how can structural purity be validated?

The synthesis of bis(4-fluorophenyl)-containing compounds often involves nucleophilic substitution or coupling reactions. For example, bis(4-fluorophenyl)methanol derivatives are synthesized via Grignard reactions or selenide-specific protocols (e.g., diselenide bond formation using selenol intermediates). Structural validation requires a combination of thin-layer chromatography (TLC) for reaction monitoring, 1H/13C/19F NMR for confirming substituent positions and diselane bonds, and mass spectrometry (MS) to verify molecular weight . Purity is assessed via melting point analysis and high-performance liquid chromatography (HPLC) using cyanopropyl-bonded stationary phases, as demonstrated in degradation studies of similar fluorophenyl compounds .

Q. How can the solubility and stability of this compound be systematically evaluated?

Solubility is tested in solvents of varying polarity (e.g., water, ethanol, dichloromethane) under controlled pH conditions (e.g., pH 1.1 and 7.8), with quantification via UV-Vis spectroscopy. Stability assessments include thermal gravimetric analysis (TGA) for decomposition temperatures (e.g., up to 310°C for fluorophenyl silanes) and exposure to UV light to study photodegradation. For example, bis(4-fluorophenyl)methanol derivatives show stability under daylight but degrade under extreme thermal conditions .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data may arise from impurities or stereochemical variations. 19F NMR is critical for distinguishing fluorine environments in fluorophenyl groups, while 2D NMR (COSY, HSQC) clarifies coupling patterns. For mass spectral anomalies, high-resolution ESI-MS can differentiate between isotopic clusters and adduct formations. Cross-referencing with X-ray crystallography (where feasible) provides definitive structural confirmation . In cases of overlapping HPLC peaks, micellar or microemulsion mobile phases improve separation efficiency for structurally similar degradation products .

Q. How can synthetic pathways be optimized to address low yields in diselane bond formation?

Low yields often stem from competing oxidation or incomplete selenol coupling. Strategies include:

  • Using anhydrous conditions and inert atmospheres to prevent diselane oxidation.
  • Catalytic selenium sources (e.g., Na2SeO3) to enhance reaction kinetics.
  • Real-time monitoring via Raman spectroscopy to track diselane bond formation. Example optimizations for bis(4-fluorophenyl) piperazine derivatives achieved 65–85% yields by adjusting stoichiometry and reaction time .

Q. What methodologies identify and quantify degradation products of this compound under environmental conditions?

Accelerated degradation studies use reversed-phase liquid chromatography (RPLC) with photodiode array detection. For example, flunarizine hydrochloride degradation products (e.g., bis(4-fluorophenyl)methanone) were separated using micellar mobile phases (e.g., SDS/butanol) . Quantification employs external calibration curves with deuterated internal standards (e.g., acenaphthene-d10) to minimize matrix effects .

Methodological Framework for Experimental Design

Parameter Technique Example Application
Synthesis Monitoring TLC, in-situ FTIRTracking diselane bond formation
Structural Analysis 19F NMR, X-ray crystallographyResolving fluorophenyl regioisomers
Stability Testing TGA, UV chamber exposureThermal and photolytic degradation
Quantitative Analysis HPLC-MS with deuterated standardsEnvironmental fate studies

Key Challenges and Solutions

  • Challenge : Spectral interference from fluorine atoms in NMR.
    Solution : Use 19F-decoupled 13C NMR to isolate carbon signals .
  • Challenge : Low diselane bond stability during storage.
    Solution : Store under argon at −20°C with desiccants to prevent hydrolysis .

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